molecular formula C9H8BrClO2 B1425436 Methyl 3-(bromomethyl)-2-chlorobenzoate CAS No. 920759-94-0

Methyl 3-(bromomethyl)-2-chlorobenzoate

Cat. No.: B1425436
CAS No.: 920759-94-0
M. Wt: 263.51 g/mol
InChI Key: FMIQVNNVKYWPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(bromomethyl)-2-chlorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of halogenated benzoates, characterized by the presence of a bromomethyl group and a chlorine atom on the aromatic ring. Its molecular formula is C9H8BrClO2C_9H_8BrClO_2, with a molecular weight of approximately 251.52 g/mol.

The biological activity of this compound can be attributed to its reactive functional groups. The bromomethyl moiety allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity or disrupt cellular processes, potentially leading to various biological effects .

Biological Activities

Antimicrobial Properties:
Research indicates that compounds with similar halogenated structures often exhibit significant antimicrobial activity. This compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent .

Cytotoxicity and Genotoxicity:
Studies have shown that this compound interacts with various biological targets, suggesting potential genotoxic effects. It has been identified as a genotoxic impurity in pharmaceuticals, raising concerns regarding drug safety and efficacy .

Case Studies

  • Antimicrobial Activity Assessment:
    A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use as a therapeutic agent in treating bacterial infections.
  • Genotoxic Impurity Analysis:
    In a pharmacological context, this compound was analyzed as a genotoxic impurity in lenalidomide. The study highlighted the importance of monitoring such impurities to ensure patient safety during treatment .

Comparative Biological Activity Table

CompoundAntimicrobial ActivityGenotoxicityOther Notable Effects
This compoundModerateYesPotential enzyme modulation
Methyl 3,5-dibromo-2-chlorobenzoateHighNoAntifungal properties
Methyl 2-(bromomethyl)-5-chlorobenzoateLowYesCellular signaling interference

Research Findings

  • Synthesis and Derivatives: The synthesis of this compound typically involves straightforward organic reactions that can yield derivatives with enhanced biological activity. For instance, modifications to the halogen substituents have been shown to impact both antimicrobial potency and cytotoxicity .
  • Environmental Impact: Research indicates that halogenated benzoates can influence microbial dechlorination processes, which are crucial for bioremediation applications. This suggests that this compound might play a role in environmental remediation strategies .

Properties

IUPAC Name

methyl 3-(bromomethyl)-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIQVNNVKYWPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214340
Record name Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920759-94-0
Record name Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920759-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(bromomethyl)-2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-chloro-3-methylbenzoate (3.60 g, 19.4 mmol) in acetonitrile (60 mL) were added 1-bromopyrrolidine-2,5-dione (11.46 g, 64.3 mmol) and 2,2′-(E)-diazen-1,2-diylbis(2-methylpropanenitrile) (960 mg, 5.84 mmol), and the mixture was stirred at 90° C. for 26 hr. The insoluble material was filtered off from the reaction mixture, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→95/5), and the fractions containing the object product were concentrated under reduced pressure to give the title compound (3.42 g, 66%) as a colorless oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(bromomethyl)-2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(bromomethyl)-2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(bromomethyl)-2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(bromomethyl)-2-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(bromomethyl)-2-chlorobenzoate
Reactant of Route 6
Methyl 3-(bromomethyl)-2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.